
EprinomectinB1b
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eprinomectin B1b is a semi-synthetic analogue of avermectin B1b, belonging to the family of avermectins. These compounds are known for their potent antiparasitic properties and are widely used in veterinary medicine. Eprinomectin B1b is a minor component of commercial eprinomectin products, which are used as endectocides for livestock .
Preparation Methods
Synthetic Routes and Reaction Conditions: Eprinomectin B1b is prepared by the oxidation of the 4-hydroxy moiety of avermectin B1b, followed by reductive amination and acetylation . The synthetic route involves several steps:
Oxidation: The 4-hydroxy group of avermectin B1b is oxidized.
Reductive Amination: The oxidized product undergoes reductive amination.
Acetylation: The final step involves acetylation to produce Eprinomectin B1b.
Industrial Production Methods: Industrial production of Eprinomectin B1b involves large-scale synthesis using the above-mentioned steps. The process is optimized for high yield and purity, ensuring the compound’s effectiveness as an antiparasitic agent .
Chemical Reactions Analysis
Types of Reactions: Eprinomectin B1b undergoes various chemical reactions, including:
Oxidation: The initial step in its synthesis.
Reductive Amination: A key step in forming the final compound.
Acetylation: The final step in the synthesis process.
Common Reagents and Conditions:
Oxidizing Agents: Used in the initial oxidation step.
Reductive Amination Reagents: Employed in the second step.
Acetylating Agents: Used in the final step to complete the synthesis.
Major Products Formed: The major product formed from these reactions is Eprinomectin B1b, with minor by-products depending on the reaction conditions and reagents used .
Scientific Research Applications
Eprinomectin B1b has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the synthesis and reactions of avermectins.
Biology: Investigated for its effects on various biological systems, including its antiparasitic properties.
Mechanism of Action
Eprinomectin B1b exerts its effects by binding to glutamate-gated chloride channels in nerve cells of parasites, leading to an influx of chloride ions and subsequent paralysis and death of the parasite . Additionally, it has been shown to induce apoptosis and autophagy in cancer cells by increasing reactive oxygen species and endoplasmic reticulum stress .
Comparison with Similar Compounds
Ivermectin: Another member of the avermectin family, widely used as an antiparasitic agent.
Doramectin: Similar in structure and function to Eprinomectin B1b, used in veterinary medicine.
Abamectin: Another avermectin compound with similar antiparasitic properties.
Uniqueness of Eprinomectin B1b: Eprinomectin B1b is unique due to its specific modifications, which enhance its antiparasitic efficacy and reduce its toxicity compared to other avermectins . Its ability to target β-catenin signaling in cancer cells also sets it apart from other compounds in its class .
Properties
Molecular Formula |
C49H73NO14 |
|---|---|
Molecular Weight |
900.1 g/mol |
IUPAC Name |
N-[(2S,3R,4S,6S)-6-[(2S,3S,4S,6R)-6-[(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-21',24'-dihydroxy-3,11',13',22'-tetramethyl-2'-oxo-2-propan-2-ylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-12'-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]acetamide |
InChI |
InChI=1S/C49H73NO14/c1-25(2)43-28(5)17-18-48(64-43)23-35-20-34(63-48)16-15-27(4)44(26(3)13-12-14-33-24-57-46-42(52)29(6)19-36(47(53)60-35)49(33,46)54)61-40-22-38(56-11)45(31(8)59-40)62-39-21-37(55-10)41(30(7)58-39)50-32(9)51/h12-15,17-19,25-26,28,30-31,34-46,52,54H,16,20-24H2,1-11H3,(H,50,51)/b13-12-,27-15-,33-14?/t26-,28-,30-,31-,34+,35-,36-,37-,38-,39-,40-,41+,42+,43+,44-,45-,46+,48+,49+/m0/s1 |
InChI Key |
WPNHOHPRXXCPRA-NJDAYOCJSA-N |
Isomeric SMILES |
C[C@H]1/C=C\C=C2CO[C@H]3[C@@]2([C@@H](C=C([C@H]3O)C)C(=O)O[C@H]4C[C@@H](C/C=C(\[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)NC(=O)C)OC)OC)/C)O[C@]7(C4)C=C[C@@H]([C@H](O7)C(C)C)C)O |
Canonical SMILES |
CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)NC(=O)C)OC)OC)C)OC7(C4)C=CC(C(O7)C(C)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Ethyl-3,8-dihydroxy-2,11-dioxatricyclo[5.3.1.03,8]undecan-9-one](/img/structure/B12348961.png)
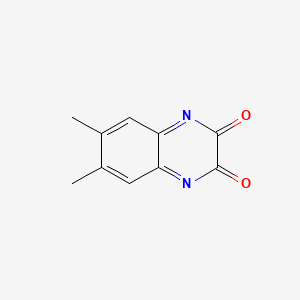
![2-methylsulfanyl-4aH-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12348964.png)
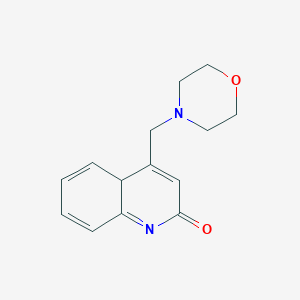
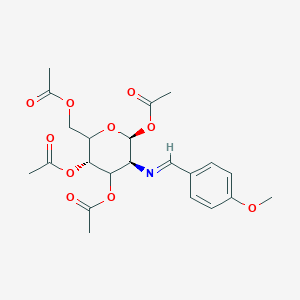
![methyl (Z)-3-(dimethylamino)-2-[(4Z)-4-(dimethylaminomethylidene)-1-(4-methoxyphenyl)-5-oxopyrazol-3-yl]prop-2-enoate](/img/structure/B12348976.png)
![[(1-ethyl-1H-pyrazol-5-yl)methyl]propylamine](/img/structure/B12348988.png)
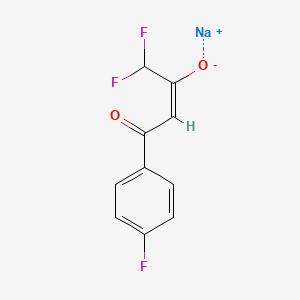
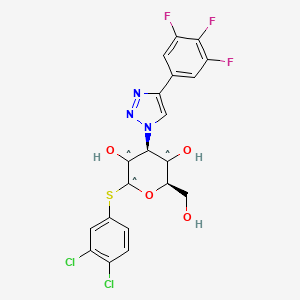
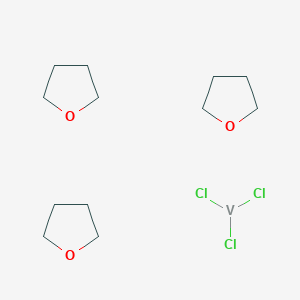
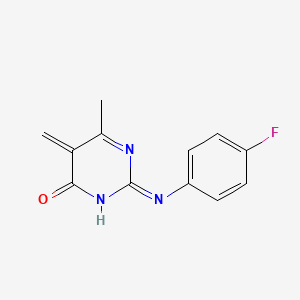
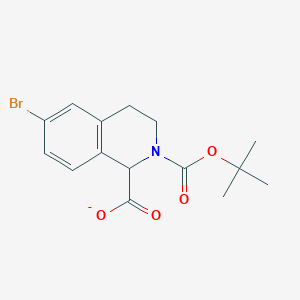
![[(2R,3R,4R,5R)-3-benzoyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12349022.png)
![4,5-dimethyl-2-[(2S)-pyrrolidin-2-yl]-1H-benzimidazole](/img/structure/B12349027.png)
